3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione
Description
3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione is a β-diketone derivative featuring a trifluoromethyl-substituted benzyl group at the 3-position of the pentanedione backbone. The trifluoromethyl (-CF₃) group is known to impart high electronegativity, lipophilicity, and metabolic stability, making such compounds valuable in pharmaceuticals, agrochemicals, and coordination chemistry .
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c1-8(17)12(9(2)18)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOPHGHBBOVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione typically involves the introduction of the trifluoromethyl group into the benzyl moiety, followed by the formation of the pentanedione structure. One common method involves the use of 3-(Trifluoromethyl)benzyl bromide as a starting material. This compound can be synthesized by reacting 3-(Trifluoromethyl)benzyl alcohol with phosphorus tribromide (PBr3) under controlled conditions .
Industrial Production Methods
Industrial production of 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups into alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as NaBH4, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and electron-withdrawing properties, allowing it to interact with various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
Key Observations :
Acylation and Organometallic Reactions
- 3-(2,2,2-Trichloroethylidene)-2,4-pentanedione reacts with zinc to form stable organozinc intermediates, which undergo acylation with acid chlorides to yield dichlorovinyl-pentenones . The trifluoromethyl analog may exhibit similar reactivity but with altered kinetics due to the -CF₃ group’s inductive effects.
- 3-(2-Thiazolylazo)-2,4-pentanedione forms tetradentate Schiff bases with Ni(II), Cu(II), and Zn(II), demonstrating strong metal-binding capacity . The trifluoromethylbenzyl derivative could enhance ligand rigidity or modify metal complex stability.
Antioxidant and Coordination Chemistry
- 3-(3,4-Dihydroxy-5-nitrobenzylidene)-2,4-pentanedione chelates iron via its catechol moiety, acting as a radical scavenger .
Biological Activity
3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione can be represented as follows:
- Molecular Formula : C12H11F3O2
- Molecular Weight : 250.21 g/mol
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Antimicrobial Properties
Research indicates that 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. The compound acts by disrupting cellular membranes and interfering with metabolic processes in microorganisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Analgesic Effects
In studies involving pain models, 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione has shown potential analgesic effects. It appears to act on the transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation. The compound’s ability to block capsaicin-induced responses indicates its potential as a pain management drug.
The mechanism by which 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound interacts with key enzymes within microbial cells, leading to metabolic disruption.
- Membrane Disruption : It alters the integrity of cellular membranes, causing leakage of essential cellular components.
- Receptor Modulation : By modulating TRPV1 activity, it influences pain pathways, providing analgesic effects without inducing hyperthermia.
Study 1: Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of 2,4-pentanedione compounds, including 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with a focus on its mechanism involving membrane disruption .
Study 2: Analgesic Properties
In a neuropathic pain model, researchers assessed the analgesic properties of this compound. It was found to significantly reduce pain responses without the side effect of hyperthermia commonly associated with other analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
